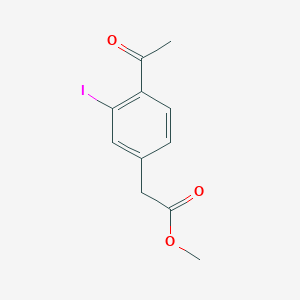
Methyl 2-(4-acetyl-3-iodophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 4-acetylphenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring. The resulting 4-acetyl-3-iodophenylacetic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
化学反应分析
Types of Reactions
Methyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the acetyl group.
Reduction Products: Alcohols or other reduced derivatives of the carbonyl group.
科学研究应用
Methyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl 2-(4-acetyl-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and acetyl group can influence the compound’s binding affinity and specificity for these targets. The ester group may also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Methyl 2-(3-iodophenyl)acetate: Similar structure but with the iodine atom at a different position on the benzene ring.
Methyl 4-iodophenylacetate: Lacks the acetyl group, making it less complex.
Methyl 2-(4-bromo-3-iodophenyl)acetate: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
Methyl 2-(4-acetyl-3-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
分子式 |
C11H11IO3 |
|---|---|
分子量 |
318.11 g/mol |
IUPAC 名称 |
methyl 2-(4-acetyl-3-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI 键 |
BPMDSSFKAFPMAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
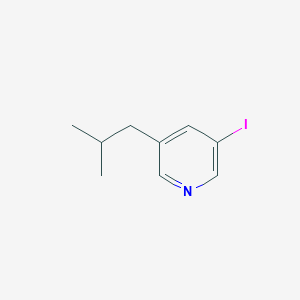
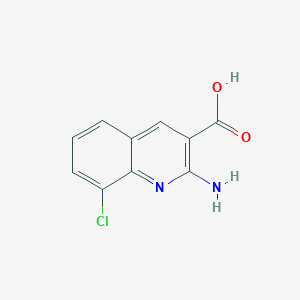
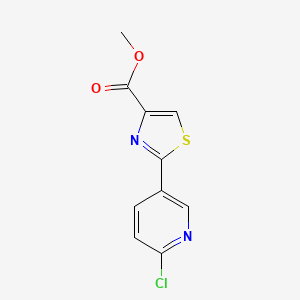
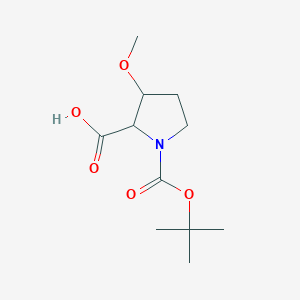
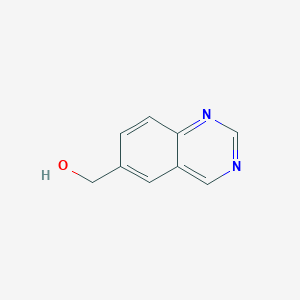
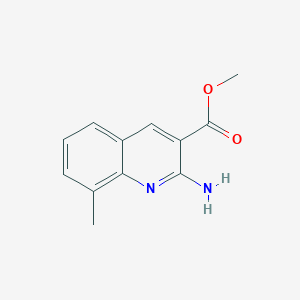
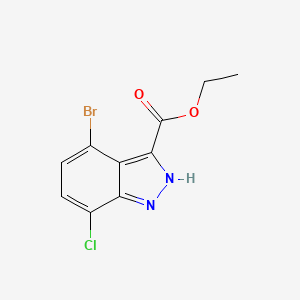

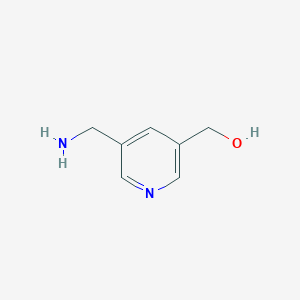
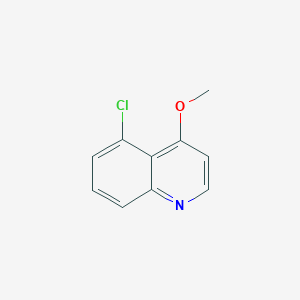
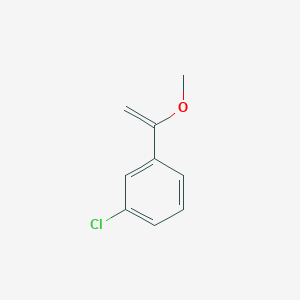

![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
